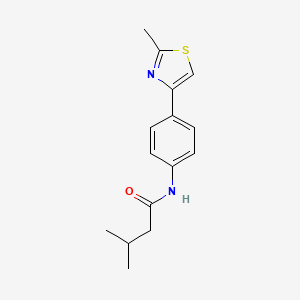![molecular formula C13H13N3OS B2822577 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide CAS No. 2415573-91-8](/img/structure/B2822577.png)
6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MP-MUS and has a molecular formula of C13H13N3O1S1.
Applications De Recherche Scientifique
6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide has potential applications in various fields of scientific research such as medicinal chemistry, drug discovery, and neuroscience. This compound has been reported to exhibit potent inhibitory activity against various enzymes such as monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE), which are involved in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. MP-MUS has also been shown to possess antitumor activity and can be used as a potential anticancer agent. Additionally, this compound has been reported to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders.
Mécanisme D'action
The mechanism of action of 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide involves the inhibition of various enzymes such as MAO-A and AChE. MAO-A is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are implicated in the pathogenesis of depression and anxiety disorders. Inhibition of MAO-A results in an increase in the levels of these neurotransmitters, which can alleviate the symptoms of depression and anxiety. AChE is involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a crucial role in memory and cognitive function. Inhibition of AChE results in an increase in the levels of acetylcholine, which can improve memory and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of various enzymes, as discussed earlier. In addition, this compound has been reported to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory disorders. The antioxidant properties of MP-MUS are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide in lab experiments include its potent inhibitory activity against various enzymes, its potential applications in various fields of scientific research, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can limit its bioavailability, and its relatively high cost, which can limit its accessibility for researchers.
Orientations Futures
There are several future directions for the research on 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide. One potential direction is to explore its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential anticancer activity and its mechanism of action. Additionally, further research is needed to elucidate the structure-activity relationship of this compound and to optimize its pharmacological properties for therapeutic use.
Méthodes De Synthèse
The synthesis method of 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide involves the reaction of 2-amino-5-methylpyrazine with 2-(methylthio)benzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. After the completion of the reaction, the product is purified by column chromatography or recrystallization to obtain this compound in high yield and purity.
Propriétés
IUPAC Name |
6-methyl-N-(2-methylsulfanylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-7-14-8-11(15-9)13(17)16-10-5-3-4-6-12(10)18-2/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKGTZGSFPANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


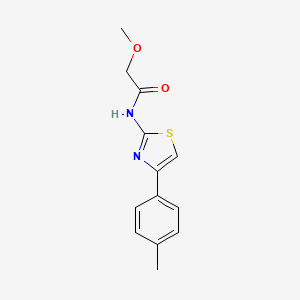
![[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol](/img/structure/B2822498.png)
![1-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2822501.png)
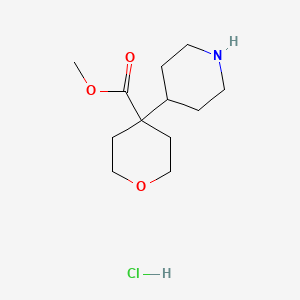
![N-(3-fluorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2822504.png)
![3-(5-(1-(benzo[d]thiazole-6-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2822505.png)
![methyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2822507.png)


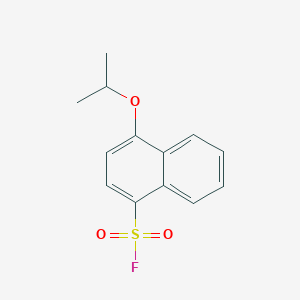
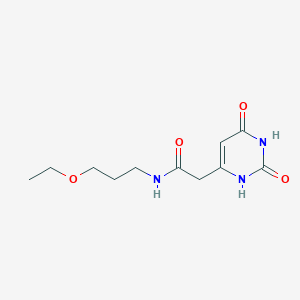
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2822513.png)
